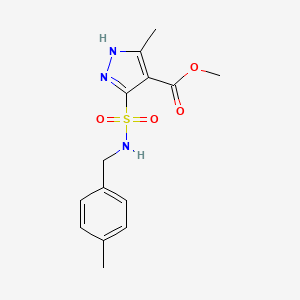![molecular formula C13H11F3N2O2 B3012214 N-(Cyanomethyl)-2-[2-(trifluoromethoxy)phenyl]cyclopropane-1-carboxamide CAS No. 1436139-34-2](/img/structure/B3012214.png)
N-(Cyanomethyl)-2-[2-(trifluoromethoxy)phenyl]cyclopropane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of cyclopropane carboxamide derivatives is well-documented. For instance, the synthesis of 3-carboxyisoxazole derivatives involves cycloaddition reactions followed by hydrolysis . Similarly, the synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives includes the use of elemental analyses and spectroscopy for characterization . These methods could potentially be adapted for the synthesis of "N-(Cyanomethyl)-2-[2-(trifluoromethoxy)phenyl]cyclopropane-1-carboxamide".
Molecular Structure Analysis
The molecular structure of cyclopropane carboxamide derivatives can be complex. For example, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide shows a chair conformation of the cyclohexane ring and is stabilized by an intramolecular hydrogen bond . The conformational restriction due to repulsion between adjacent substituents on a cyclopropane ring is also a significant factor in the design of NMDA receptor antagonists . These structural insights are crucial for understanding the molecular structure of the compound .
Chemical Reactions Analysis
Cyclopropane carboxamides can undergo various chemical reactions. For instance, the larvicidal properties of cyclopropylcarboxamides related to cis-permethrin were synthesized and evaluated, indicating that these compounds can be designed for specific biological activities . The reactivity of such compounds can provide a basis for predicting the chemical reactions that "N-(Cyanomethyl)-2-[2-(trifluoromethoxy)phenyl]cyclopropane-1-carboxamide" might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropane carboxamide derivatives can vary. For example, fluorinated polyamides derived from cyclopropane diamines exhibit outstanding solubility, thermal stability, and low dielectric constants, making them suitable for microelectronic applications . These properties are important for understanding the behavior of "N-(Cyanomethyl)-2-[2-(trifluoromethoxy)phenyl]cyclopropane-1-carboxamide" in different environments.
Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : Cyclopropylcarboxamide derivatives, similar in structure to the compound of interest, are synthesized through various methods, including reactions with diazo compounds and transition metal catalysis. These synthesis techniques enable the production of compounds with diverse functional groups, offering a broad range of chemical properties for further application in medicinal chemistry and materials science (Haufe et al., 2002).
Characterization and Properties : The structural and physical properties of cyclopropanecarboxamide derivatives are thoroughly characterized using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These studies provide detailed insights into the molecular configurations, stability, and reactivity of these compounds, essential for their application in drug design and synthetic chemistry (G. Haufe et al., 2002).
Applications in Medicinal Chemistry
Drug Discovery and Design : Research on cyclopropanecarboxamide derivatives has demonstrated their potential as building blocks in the design of novel pharmaceuticals. These compounds serve as key intermediates in synthesizing drugs with varied therapeutic targets, including antidepressants, antimalarials, and insecticides. The ability to modify their structure allows for the fine-tuning of drug properties, such as potency, selectivity, and metabolic stability, making them valuable in medicinal chemistry research (B. Bonnaud et al., 1987).
Biological Evaluation : The biological activity of cyclopropanecarboxamide derivatives is extensively evaluated in vitro and in vivo models, assessing their efficacy as potential therapeutics. These studies highlight the versatility of cyclopropane derivatives in modulating biological pathways and their potential for development into clinically relevant drugs (S. Shuto et al., 1996).
Safety and Hazards
properties
IUPAC Name |
N-(cyanomethyl)-2-[2-(trifluoromethoxy)phenyl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O2/c14-13(15,16)20-11-4-2-1-3-8(11)9-7-10(9)12(19)18-6-5-17/h1-4,9-10H,6-7H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFUOIJPIYUPFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)NCC#N)C2=CC=CC=C2OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Cyanomethyl)-2-[2-(trifluoromethoxy)phenyl]cyclopropane-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

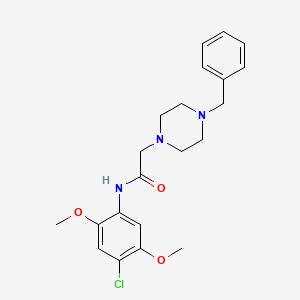

![N-(3,4-dimethylphenyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B3012136.png)
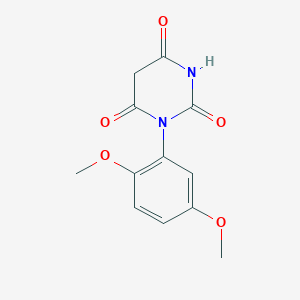
![2-[2-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B3012138.png)
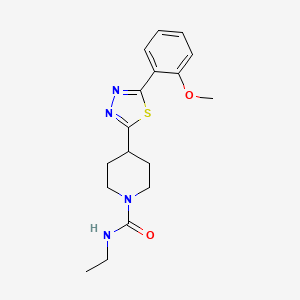



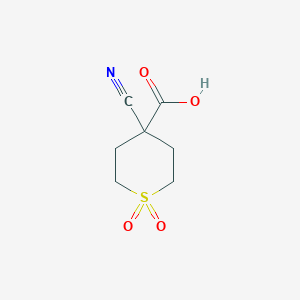
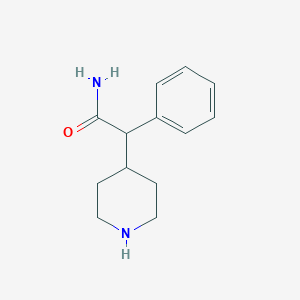
![2-[(3-chlorobenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3012149.png)
